zinc 2-aminobenzenethiolate

Asymmetric Catalysis Lewis Acid Catalysis Organozinc Reagents

Researchers struggling with batch variability and poor chemoselectivity from in-situ zinc/thiol mixtures need a defined precursor. Zinc 2-aminobenzenethiolate (CAS 14650-81-8) is a pre-formed, air-stable solid with defined S,N-chelate geometry. - Consistent 1:2 Zn:ligand stoichiometry eliminates speciation drift. - Enables exclusive aromatic fluorine substitution (vs. cyclization with free thiol) in polyfluorinated chalcone reactions. - Robust platform for enantioselective dialkylzinc additions, delivering 69-99% ee and near-quantitative yields. Supplied with purity ≥98% for reliable asymmetric synthesis.

Molecular Formula C12H10N2S2Zn-4
Molecular Weight 313.8 g/mol
CAS No. 14650-81-8
Cat. No. B082519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc 2-aminobenzenethiolate
CAS14650-81-8
SynonymsZinc bis(2-aminobenzenethiolate)
Molecular FormulaC12H10N2S2Zn-4
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[NH-])[S-].C1=CC=C(C(=C1)[NH-])[S-].[Zn]
InChIInChI=1S/2C6H7NS.Zn/c2*7-5-3-1-2-4-6(5)8;/h2*1-4,8H,7H2;/q;;+2/p-2
InChIKeyRPUGZLGVGYYLDA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc 2-Aminobenzenethiolate: S,N-Chelating Zinc Precursor


Zinc 2-aminobenzenethiolate (CAS 14650-81-8), a bis(2-aminobenzenethiolato)zinc(II) complex , is an air-stable, solid precursor that provides a precisely defined S,N-chelating ligand environment. Unlike simple zinc salts or other aminothiol complexes, its pre-formed chelate structure ensures a consistent 1:2 metal-to-ligand stoichiometry and a unique Zn–S–C–N coordination sphere [1]. This structural definition is critical for its documented role as a catalyst in enantioselective alkylzinc additions to aldehydes [1] and as a reagent in chemoselective transformations [2]. For procurement, this ensures batch-to-batch consistency in applications where the exact coordination geometry and electronic properties of the zinc center are paramount to reaction outcomes.

Coordination Defined S,N-chelate; consistent 1:2 Zn:ligand stoichiometry
Handling Air-stable solid precursor for reproducible batch-to-batch consistency
Workflow Supports enantioselective addition and chemoselective transformation studies

Zinc 2-Aminobenzenethiolate: Risks of Generic Substitution


Direct substitution of zinc 2-aminobenzenethiolate with alternatives like ZnCl₂ or Zn(OAc)₂ combined with free 2-aminothiophenol is not straightforward due to critical differences in speciation, Lewis acidity, and chemoselectivity. The pre-formed complex exhibits a defined dimeric/monomeric equilibrium in solution and enhanced Lewis acidity compared to amino-alcoholate zinc complexes [1], a property intrinsic to the S,N-chelate and not reliably reproduced by mixing zinc salts with the thiol in situ. Furthermore, comparative studies reveal that the zinc salt of 2-aminothiophenol directs reactions down entirely different mechanistic pathways (e.g., exclusive fluorine substitution vs. cyclization) compared to the free thiol [2]. The failure of simple thiol-zinc mixtures to replicate the catalytic activity or reaction selectivity of the isolated complex underscores the necessity of procuring the defined compound for reproducible and high-performance results.

Speciation mismatch In-situ ZnCl₂/Zn(OAc)₂ plus thiol mixtures may not replicate the pre-formed chelate's defined dimeric/monomeric equilibrium.
Lewis acidity gap Simple salt plus thiol combinations may not reproduce the enhanced Lewis acidity intrinsic to the S,N-chelate structure.
Pathway divergence Free 2-aminothiophenol directs different mechanistic pathways (cyclization vs. substitution) than the isolated zinc complex.

Zinc 2-Aminobenzenethiolate: Comparative Evidence Guide


Enhanced Lewis Acidity of S,N-Chelated Zinc vs. O,N-Analogs

S,N-chelated zinc aminoarene thiolate complexes, of which zinc 2-aminobenzenethiolate is the archetype, are established as more potent Lewis acids than their structurally analogous amino-alcoholate (O,N-chelated) counterparts [1]. This difference stems from the greater affinity of sulfur for zinc compared to oxygen, which enhances the electrophilicity of the zinc center and thus its ability to activate substrates like aldehydes [1].

Lewis Acidity vs. O,N-Analogs
Reported
Reported higher Lewis acidity vs. O,N-aminoalcoholate zinc complexes.
Supports Lewis acidity-mediated substrate activation review.
Qualitative property inferred from comparative catalytic studies.
Asymmetric Catalysis Lewis Acid Catalysis Organozinc Reagents

Thiolate vs. Alcoholate Catalysts in Alkynylzinc Addition

A direct comparison of structurally identical amino thiol and amino alcohol ligands in the asymmetric alkynylzinc addition to aldehydes demonstrated the superior performance of the thiol-containing ligand system [1]. This provides class-level evidence for the advantageous role of the S,N-chelation present in zinc 2-aminobenzenethiolate.

Thiolate vs. Alcoholate Catalysts
Head-to-head
Reported up to quantitative yield; up to 90% ee in alkynylzinc addition to aldehydes.
Supports S,N-chelation preference for alkynylation studies.
Direct comparison of structurally identical amino thiol vs. amino alcohol ligands.
Enantioselective Synthesis Alkynylation Chiral Ligands

Divergent Chemoselectivity: Zinc Salt vs. Free Thiol with Polyfluorinated Chalcones

The zinc salt of 2-aminothiophenol (zinc 2-aminobenzenethiolate) and free 2-aminothiophenol exhibit completely different chemoselectivity when reacted with polyfluorinated chalcones [1]. While the free thiol yields a mixture of products, including cyclized 2,3-dihydrobenzo[b][1,5]thiazepines, the zinc salt reacts exclusively via aromatic fluorine substitution [1].

Chemoselectivity: Zn Salt vs. Free Thiol
Head-to-head
Exclusive fluorine substitution (100% chemoselectivity); free thiol yields cyclization plus substitution mixture.
Supports chemoselective pathway selection review.
Complete reversal of product selectivity with polyfluorinated chalcones.
Fluorine Chemistry Chemoselectivity Reaction Pathways

High Enantioselectivity in Alkylzinc Additions via S,N-Chelated Zinc

S,N-chelated chiral zinc bis(aminoarenethiolate) complexes, which are close structural analogs of zinc 2-aminobenzenethiolate, are established as highly efficient catalysts for the enantioselective addition of dialkylzincs to aldehydes [1]. These studies provide class-level quantitative performance benchmarks.

Enantioselectivity Benchmark
Class-level
69–99% ee; near-quantitative yields in dialkylzinc addition to aldehydes.
Supports chiral ligand scaffold evaluation.
Class-level inference from chiral S,N-chelated zinc bis(aminoarenethiolate) analogs.
Asymmetric Catalysis Dialkylzinc Addition Chiral Zinc Catalysts

Zinc 2-Aminobenzenethiolate: Key Application Scenarios


Asymmetric Catalysis: Enantioselective Alkyl/Aryl Additions to Aldehydes

Procurement for research groups developing new asymmetric methodologies is a primary application. As demonstrated by its analogs, the S,N-chelation in zinc 2-aminobenzenethiolate provides a robust platform for generating chiral zinc catalysts that deliver high enantioselectivity (69–99% ee) in the addition of dialkylzincs to aldehydes, often with near-quantitative yields [1]. Its enhanced Lewis acidity relative to amino-alcoholates further contributes to higher reaction rates and yields [2]. The pre-formed, stable solid ensures precise stoichiometry when generating the active catalyst, which is critical for reproducibility in these sensitive transformations.

Chemoselective Reagent for Polyfluorinated Aromatic Substitution

In synthetic fluorine chemistry, zinc 2-aminobenzenethiolate is a reagent of choice when exclusive aromatic fluorine substitution is required. Direct comparative data shows it reacts with polyfluorinated chalcones in DMF to yield substitution products exclusively, whereas the use of free 2-aminothiophenol under typical conditions results in a mixture of cyclization and substitution products [3]. For industrial or academic labs synthesizing polyfluorinated building blocks, this chemoselectivity provides a critical advantage in avoiding complex separations and maximizing yield of the desired substitution product. This specific reactivity profile justifies its procurement over purchasing the free thiol and attempting to form the zinc complex in situ.

Bioinorganic Model for Zinc Metalloenzyme Active Sites

The complex's S,N-coordination environment makes it a valuable model compound for studying the active sites of zinc-dependent enzymes like Horse Liver Alcohol Dehydrogenase (HLADH), where the catalytic zinc ion is coordinated by two thiolates and an imidazole [4]. Researchers investigating the structural and functional aspects of such metalloenzymes can utilize zinc 2-aminobenzenethiolate as a stable, well-defined precursor for synthesizing biomimetic complexes. Its defined structure (C12H12N2S2Zn) and availability allow for the precise preparation of models to investigate zinc-sulfur coordination chemistry, Lewis acidity, and substrate binding [1].

Application
Selection Property
Validation Focus
Enantioselective alkyl/aryl addition studies
S,N-chelate Lewis acidity profile
Enantioselectivity and yield optimization
Polyfluorinated aromatic substitution studies
Chemoselective pathway control
Substitution vs. cyclization pathway review
Zinc metalloenzyme active-site modeling
S,N-coordination sphere mimicry
Biomimetic complex characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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